Home > Products > Screening Compounds P106130 > N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide - 1448137-30-1

N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

Catalog Number: EVT-3079028
CAS Number: 1448137-30-1
Molecular Formula: C23H24N4O2
Molecular Weight: 388.471
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH) [, ]. FAAH is an integral membrane enzyme primarily responsible for the degradation of the endocannabinoid anandamide []. By inhibiting FAAH, N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide increases the levels of anandamide in the brain, leading to enhanced endocannabinoid signaling [, ]. This mechanism of action makes N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide a valuable tool in studying the endocannabinoid system and its role in various physiological and pathological processes, including pain, inflammation, and mood disorders.

Mechanism of Action

N-Benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide functions as a potent and selective FAAH inhibitor [, ]. This inhibition occurs through a time-dependent, covalent mechanism where the compound carbamylates the catalytic serine nucleophile within the FAAH enzyme's active site []. This irreversible inhibition prevents FAAH from breaking down anandamide, leading to an increase in anandamide levels and enhanced endocannabinoid signaling [, ].

Applications
  • Pain Management: Preclinical studies demonstrate the efficacy of PF-04457845 in reducing both inflammatory and non-inflammatory pain in animal models []. This suggests potential therapeutic applications for various pain conditions.

  • Opioid Withdrawal Treatment: Studies demonstrate the potential of FAAH inhibitors, including N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide analogs, in mitigating opioid withdrawal symptoms in mice []. This suggests a potential application in developing treatments for opioid addiction.

PF-04457845 (N-pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide)

    Compound Description: PF-04457845 is a highly potent and selective fatty acid amide hydrolase (FAAH) inhibitor. [] It exhibits efficacy in reducing both inflammatory and non-inflammatory pain. [] PF-04457845 acts as a time-dependent, covalent inhibitor that carbamylates the catalytic serine nucleophile of FAAH. [] Preclinical studies demonstrated a long duration of action and favorable pharmacokinetic properties, making it a potential clinical candidate for pain management and other nervous system disorders. []

(S)-1-(2-Fluorophenyl)ethyl (S)-quinuclidin-3-ylcarbamate

    Compound Description: This compound is mentioned as a potential treatment for cognitive impairment when used in combination with an acetylcholinesterase inhibitor. [] It is specifically studied for its potential in treating Alzheimer's disease, particularly in patients with mild to moderate or mild to severe stages of the disease. []

    Relevance: While not directly structurally related to N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, this compound falls under the broader category of nicotinic acid receptor agonists of the alpha-7 subtype, which are being investigated for their potential in treating cognitive impairment. [] The research suggests that combining such compounds with acetylcholinesterase inhibitors might offer a promising therapeutic strategy for cognitive enhancement.

N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]-1-benzofuran-2-carboxamide (TC-5619)

    Compound Description: Similar to the previous compound, TC-5619 is also classified as a nicotinic acid receptor agonist of the alpha-7 subtype and is being explored for its potential in enhancing cognitive function, particularly in the context of Alzheimer's disease. []

    Relevance: While structurally distinct from N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, TC-5619 shares the therapeutic relevance of targeting cognitive impairment through its action on nicotinic acid receptors. []

(S)-N-(Quinuclidin-3-yl)-1H-indazole-3-carboxamide

    Compound Description: This compound belongs to the group of nicotinic acid receptor agonists of the alpha-7 subtype and is investigated for potential cognitive-enhancing properties, particularly in Alzheimer's disease treatment. []

    Relevance: Despite structural differences from N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, its classification as a nicotinic acid receptor agonist of the alpha-7 subtype highlights a shared therapeutic focus on cognitive enhancement. []

(R)-3-(6-(1H-Indol-5-yl)pyridazin-3-yloxy)quinuclidine

    Compound Description: As a nicotinic acid receptor agonist of the alpha-7 subtype, this compound is also being studied for its potential in improving cognitive function, especially in individuals diagnosed with Alzheimer's disease. []

    Relevance: While structurally different from N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, it falls under the same category of nicotinic acid receptor agonists of the alpha-7 subtype and is investigated for its potential benefits in cognitive impairment, linking it to the therapeutic focus on cognitive enhancement. []

JZL184 (4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate)

    Compound Description: JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). [] Studies have shown that JZL184 effectively attenuates opioid withdrawal symptoms in mice, suggesting its potential as a therapeutic target for opioid dependence. []

    Relevance: JZL184, while structurally distinct from N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, targets the endocannabinoid system, much like FAAH inhibitors such as PF-04457845, which is structurally related to the compound . [] This shared involvement in modulating the endocannabinoid system highlights a potential area of therapeutic overlap, particularly in pain management and addressing opioid dependence.

4-(3-((5-(2-[18F]Fluoroethoxy)pyridine-2-yl)oxy)benzylidene)-N-(pyridazin-3-yl)piperidine-1-carboxamide

  • Compound Description: No information regarding the compound's description is available. []

Properties

CAS Number

1448137-30-1

Product Name

N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

IUPAC Name

N-benzhydryl-4-pyridazin-3-yloxypiperidine-1-carboxamide

Molecular Formula

C23H24N4O2

Molecular Weight

388.471

InChI

InChI=1S/C23H24N4O2/c28-23(27-16-13-20(14-17-27)29-21-12-7-15-24-26-21)25-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,15,20,22H,13-14,16-17H2,(H,25,28)

InChI Key

ZBTDXGLPJYAACX-UHFFFAOYSA-N

SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.